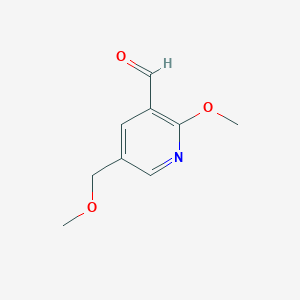

2-Methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

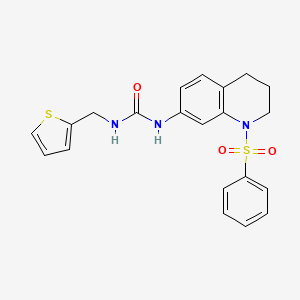

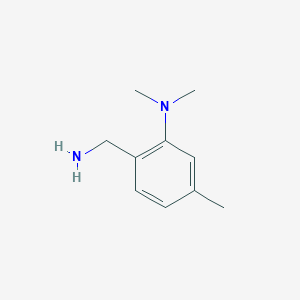

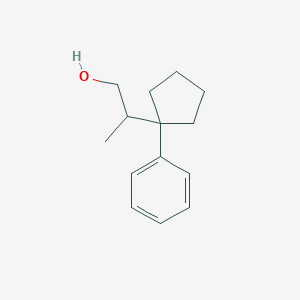

“2-Methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde” (MMPCA) is a chemical compound with the formula C10H11NO3 . This compound belongs to the pyridine family, which is widely used in various fields of research and industry, including medicinal chemistry, agriculture, polymer chemistry, and material science.

Molecular Structure Analysis

The molecular structure of MMPCA is represented by the InChI code1S/C9H11NO3/c1-12-6-7-3-8(5-11)9(13-2)10-4-7/h3-5H,6H2,1-2H3 . This indicates that the compound has a pyridine ring with methoxy and methoxymethyl substituents. Physical And Chemical Properties Analysis

The physical and chemical properties of MMPCA include a molecular weight of 181.19 , and it is a powder at room temperature .Applications De Recherche Scientifique

Synthesis of Fused Polyheterocycles

Chemoselective directed metallation of 2-chloropyridine enables the synthesis of 2-substituted 3-carbonylated pyridines, such as 2-methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde. This process is used to create fused polyheterocycles like naphthyridines and aza-analogues of coumarins, xanthones, and acridones. These compounds have applications in various fields of organic chemistry and drug discovery (Trécourt et al., 1990).

Scaleable Synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde

The compound is utilized in the scaleable synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde. This synthesis involves several steps, including the Skraup reaction, and is significant in the creation of complex organic molecules (Li et al., 2010).

Green Synthesis of Chalcones

This compound plays a role in the green synthesis of pyridine-2-carbaldehyde-based chalcones. These are synthesized using various metal-incorporated and acid-functionalized mesoporous MCM-41 materials. These chalcones display significant biological activity, highlighting their potential in pharmaceutical research (Prathipati & Sanasi, 2022).

Synthesis of Steroids and Ligands

The compound is involved in the synthesis of steroids and ligands for copper ions and molecular oxygen activation. This includes the creation of 16,17-seco-steroids with iminomethyl-2-pyridine and aminomethylene-2-pyridine structures, contributing to the field of bio-organic chemistry (Magyar et al., 2003).

Versatile Building Block for Indoles

2-Methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde proves to be a versatile electrophile in the synthesis of 2,3,6-trisubstituted indole derivatives, used in medicinal chemistry and drug synthesis (Yamada et al., 2009).

Synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine Derivatives

This compound is also utilized in the synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, highlighting its role in the creation of complex organic structures with potential applications in pharmaceuticals (El-Nabi, 2004).

Safety and Hazards

MMPCA is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that compounds with similar structures have been known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including those involving free radical reactions .

Pharmacokinetics

Similar compounds are typically absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Similar compounds have been known to cause various changes at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde. Factors such as temperature, pH, and the presence of other compounds can affect how it interacts with its targets .

Propriétés

IUPAC Name |

2-methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-6-7-3-8(5-11)9(13-2)10-4-7/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVMSHJJBWXVJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(N=C1)OC)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2424567.png)

![Methyl 2-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2424574.png)

![7-(3,4-dimethoxyphenyl)-5-methyl-N-(o-tolyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2424578.png)

![1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride](/img/structure/B2424583.png)

![1-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2424584.png)